1-咪唑并[1,2-b]哒嗪-3-基乙酮
描述
1-Imidazo[1,2-b]pyridazin-3-ylethanone is a chemical compound with the molecular weight of 161.16 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学研究应用
合成和化学性质
- 高效合成技术:已开发出一种合成咪唑并[1,5-a]吡啶-1-羧酸的新方法,该方法包括使用 2-(氨基甲基)吡啶与酰氯,然后用三氟乙酸酐处理以获得 2,2,2-三氟-1-咪唑并[1,5-a]吡啶-1-基乙酮。然后通过卤代甲烷裂解将它们转化为咪唑并[1,5-a]吡啶-1-羧酸 (Tverdiy 等,2016)。
- 新型试剂应用:对乙酰基丁二酸二甲酯的多领域研究突出了其在合成咪唑并[1,5-b]哒嗪衍生物中的有效性,展示了该试剂在二氨基咪唑上构建新环的能力 (Vandyshev 等,2022)。
药物化学和药物设计
- 癌症治疗的激酶抑制剂:咪唑并[1,2-b]哒嗪衍生物已被研究为 VEGF 受体 2 (VEGFR2) 激酶抑制剂,该通路与肿瘤血管生成有关。研究发现,间位取代的 6-苯氧基-咪唑并[1,2-b]哒嗪衍生物对 VEGFR2 具有很强的亲和力,使其成为癌症治疗的潜在候选药物 (Miyamoto 等,2012)。
- IKKbeta 抑制剂:另一项研究开发了咪唑并[1,2-b]哒嗪衍生物作为 IKKbeta 抑制剂,优化了支架的 3 位和 6 位以增加无细胞 IKKbeta 抑制活性和 THP-1 细胞中的 TNFalpha 抑制活性。这项研究提供了这些化合物与 IKKbeta 的构效关系和相互作用模型的见解 (Shimizu 等,2010)。
生物活性和治疗潜力
- 抗哮喘活性:对 omega-磺酰烷基氧基咪唑并[1,2-b]哒嗪的研究表明,它们能够抑制豚鼠血小板活化因子诱导的支气管收缩,表明它们具有作为抗哮喘剂的潜力 (Kuwahara 等,1996)。
- 乙酰胆碱酯酶抑制剂和抗增殖作用:已发现取代的 3-硝基-6-氨基-咪唑并[1,2-b]哒嗪化合物表现出有效的乙酰胆碱酯酶抑制活性,并且在较高剂量下还表现出抗增殖、抗迁移和抗炎作用,显示出对治疗应用的前景 (Sharma 等,2021)。
作用机制
Recent studies have shown that the transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma (MM). 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .
属性
IUPAC Name |
1-imidazo[1,2-b]pyridazin-3-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDMUYJTWFLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665889 | |
Record name | 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453548-65-7 | |
Record name | 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。